4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine
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Overview
Description
4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring substituted with fluorine and trifluoromethyl groups, a piperazine ring, and a pyrazole ring fused to a pyrimidine core. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of 3-fluoro-5-(trifluoromethyl)pyridine through the trifluoromethylation of a suitable pyridine derivative.
Piperazine Ring Formation: The pyridine intermediate is then reacted with piperazine under appropriate conditions to form the piperazine-substituted pyridine.
Pyrazole Ring Formation: The next step involves the formation of the pyrazole ring, which is achieved by reacting the piperazine-substituted pyridine with a suitable hydrazine derivative.
Pyrimidine Core Formation: Finally, the pyrazole-substituted intermediate is reacted with a suitable pyrimidine precursor to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions on the pyridine ring.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form various derivatives.
Cyclization Reactions: The presence of multiple nitrogen atoms allows for cyclization reactions to form additional heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .
Scientific Research Applications
4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders such as schizophrenia.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Chemical Biology: The compound’s unique structure makes it a valuable probe for investigating the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets in the body. One of the primary targets is the glycine transporter-1 (GlyT1), which plays a crucial role in regulating neurotransmitter levels in the brain . By inhibiting GlyT1, the compound can modulate neurotransmitter activity and potentially alleviate symptoms of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Several compounds share structural similarities with 4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine, including:
- 4-(3-Fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl] [5-methanesulfonyl-2- ( (<italic>S</italic>)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone .
- 2-Fluoro-4-(trifluoromethyl)pyridine .
- 6-Fluoro-3-pyridyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its metabolic stability and bioavailability, making it a promising candidate for drug development .
Properties
Molecular Formula |
C17H15F4N7 |
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Molecular Weight |
393.3 g/mol |
IUPAC Name |
4-[4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-6-pyrazol-1-ylpyrimidine |
InChI |
InChI=1S/C17H15F4N7/c18-13-8-12(17(19,20)21)10-22-16(13)27-6-4-26(5-7-27)14-9-15(24-11-23-14)28-3-1-2-25-28/h1-3,8-11H,4-7H2 |
InChI Key |
HHLNZSYUBKTCTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C4=C(C=C(C=N4)C(F)(F)F)F |
Origin of Product |
United States |
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